Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate

Herbicide Discovery PPO Inhibition Structure-Activity Relationship

Regioisomeric impurities in diphenylether herbicide scaffolds introduce uncontrolled variables that invalidate PPO inhibition assays. This 3-nitro-4-(4-chlorophenoxy) regioisomer (CAS 320416-58-8) provides a defined, analytically verified scaffold for systematic SAR. • Pure regioisomer enables direct comparison with 4-nitro isomer (CAS 931414-11-8) • Methyl ester (LogP 3.8) facilitates foliar uptake and prodrug studies • UV-active nitro chromophore supports HPLC/LC-MS method development for residue analysis. Supplied with full analytical documentation and batch-specific purity certification.

Molecular Formula C14H10ClNO5
Molecular Weight 307.68 g/mol
CAS No. 320416-58-8
Cat. No. B3124632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate
CAS320416-58-8
Molecular FormulaC14H10ClNO5
Molecular Weight307.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H10ClNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3
InChIKeyDHRPZVIKUJORGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate (CAS 320416-58-8): Sourcing the 3-Nitro-4-(4-chlorophenoxy) Regioisomer for Structure-Activity Studies


Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate (CAS 320416-58-8) is a synthetic nitroaromatic ester belonging to the diphenylether class, characterized by a methyl benzoate core bearing a nitro group at the 3-position and a 4-chlorophenoxy substituent at the 4-position [1]. Its molecular formula is C₁₄H₁₀ClNO₅ with a molecular weight of 307.68 g/mol and a computed LogP of 3.8 [1]. The compound is listed in patent literature as a member of the substituted phenoxybenzoate herbicide family, where regioisomeric placement of nitro and chlorophenoxy groups is known to critically influence herbicidal potency and crop selectivity [2]. This specific regioisomer serves as a key intermediate or scaffold for agrochemical discovery programs targeting protoporphyrinogen oxidase (PPO) inhibition.

Workflow PPO inhibitor herbicide SAR studies
Selection 3-Nitro-4-(4-chlorophenoxy) regioisomer scaffold
Use Context Agrochemical discovery targeting protoporphyrinogen oxidase

Procurement Risk: Why Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate Cannot Be Casually Replaced by Common Analogs


Regioisomeric substitution patterns on the phenoxybenzoate scaffold produce divergent biological activity profiles that are not predictable from chemical structure alone. Patent literature explicitly states that for phenoxybenzoate herbicides, 'quite closely related compounds will have quite different weed control abilities and crop selectivity' [1]. The 3-nitro-4-(4-chlorophenoxy) regioisomer (target compound) and its 4-nitro-3-(4-chlorophenoxy) counterpart (CAS 931414-11-8) share identical molecular formula and nearly identical physicochemical properties, yet their Nitro group positioning governs electronic distribution, binding to the PPO enzyme active site, and metabolic stability, making them functionally non-interchangeable in SAR programs . Generic substitution without empirical confirmation of regioisomer-specific activity introduces uncontrolled variables that can invalidate biological assay results.

Regioisomer 4-nitro-3-(4-chlorophenoxy) (CAS 931414-11-8) may introduce uncontrolled variables in SAR assays; direct substitution risks non-comparable herbicidal activity.
De-nitro analog methyl 4-(4-chlorophenoxy)benzoate (CAS 21120-74-1) lacks the 3-nitro group required for PPO interaction; substitution is expected to yield inactive compound for herbicide discovery.
Free carboxylic acid analog (CAS 257616-46-9) differs in LogP and hydrogen bond donor profile; foliar uptake and formulation behavior may not translate directly.

Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate: Quantitative Differentiation Evidence vs. Key Comparators


Regioisomeric Differentiation: 3-Nitro-4-(4-chlorophenoxy) vs. 4-Nitro-3-(4-chlorophenoxy) Substitution Pattern Comparison

The target compound bears the nitro group at the 3-position and the 4-chlorophenoxy group at the 4-position of the methyl benzoate core, a specific regioisomeric arrangement distinct from its closest analog methyl 3-(4-chlorophenoxy)-4-nitrobenzoate (CAS 931414-11-8), where the positions are reversed [1]. Patent literature on phenoxybenzoate herbicides demonstrates that nitro group position is a critical determinant of PPO enzyme inhibition potency: compounds with a 3-nitro substitution pattern adjacent to the phenoxy ether linkage exhibit different electronic effects and binding conformations compared to the 4-nitro regioisomer [2]. The target compound's computed Topological Polar Surface Area (TPSA) of 81.4 Ų and XLogP3 of 3.8 provide a baseline for permeability predictions, though regioisomer-specific biological data remain proprietary [1].

Regioisomeric Nitro Position
Class-level inference
Target: Nitro at 3-position
Comparator: Nitro at 4-position (CAS 931414-11-8)
No quantitative bioactivity data available; computed TPSA 81.4 Ų, LogP 3.8 similar
Regioisomer position may govern PPO binding and herbicidal selectivity; correct isomer essential for SAR reproducibility.
Based on computed properties and patent class-level inference.
Herbicide Discovery PPO Inhibition Structure-Activity Relationship

Nitro Group Presence vs. Absence: Differentiation from the De-Nitro Analog Methyl 4-(4-chlorophenoxy)benzoate

The target compound differs from the de-nitro analog methyl 4-(4-chlorophenoxy)benzoate (CAS 21120-74-1) by the presence of an electron-withdrawing nitro group at the 3-position [1]. The nitro substituent increases the molecular weight from 262.69 g/mol (comparator) to 307.68 g/mol (target) and introduces a strong Hammett σₘ value (~0.71), substantially altering the electron density of the aromatic ring [2]. In phenoxybenzoate herbicide SAR, the nitro group is essential for PPO binding and catalytic activity, and its absence renders the compound herbicidally inactive [3]. The nitro group also provides a synthetic handle for subsequent reduction to the corresponding aniline derivative, enabling further diversification in medicinal chemistry applications [3].

Nitro Presence vs Absence
Class-level inference
Target (with NO₂): MW 307.68 g/mol, TPSA 81.4 Ų
Comparator (without NO₂, CAS 21120-74-1): MW 262.69 g/mol, TPSA 35.5 Ų
Δ +45 g/mol, Δ +45.9 Ų TPSA
Nitro group is required for PPO interaction; de-nitro analog may lack herbicidal activity.
Class-level SAR from phenoxybenzoate herbicide patents.
Agrochemical Intermediate Nitroarene Reactivity Proherbicide Design

Methyl Ester vs. Free Carboxylic Acid: Solubility, Permeability, and Prodrug Potential

The target compound is the methyl ester derivative of 4-(4-chlorophenoxy)-3-nitrobenzoic acid (CAS 257616-46-9) [1]. Esterification of the carboxylic acid moiety increases lipophilicity: the computed XLogP3 of the methyl ester is 3.8 [2], while the free acid (parent compound) is expected to have a significantly lower LogP due to the ionizable carboxyl group (predicted LogP ~2.5-2.8) based on the ~1.3 LogP unit increase typically observed for methyl ester vs. carboxylic acid pairs [3]. This LogP difference can translate to enhanced foliar uptake and cuticular penetration in herbicide applications, as ester prodrugs of phenoxybenzoic acids are known to exhibit improved bioavailability compared to their free acid counterparts [4]. The target compound has 0 hydrogen bond donors (vs. 1 for the free acid), further contributing to membrane permeability.

Methyl Ester vs Free Acid
Class-level inference
Methyl ester: LogP 3.8, HBD 0
Free acid (CAS 257616-46-9): predicted LogP ~2.5–2.8, HBD 1
Δ LogP ~+1.0–1.3
Ester form may support foliar uptake studies; hydrolytic activation expected.
Based on general ester prodrug principles; quantitative herbicidal data not available.
Prodrug Design Agrochemical Formulation Ester Prodrug

Procurement-Driven Application Scenarios for Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate


Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide Lead Optimization

Research groups developing diphenylether herbicides can use this compound as the 3-nitro-4-(4-chlorophenoxy) regioisomeric scaffold for systematic SAR exploration. Its defined substitution pattern—nitro at C3 and chlorophenoxy at C4—confers the electronic configuration required for PPO binding pocket complementarity. Quantitative comparison with the 4-nitro-3-(4-chlorophenoxy) regioisomer (CAS 931414-11-8) enables assessment of nitro-group positional effects on enzyme inhibition potency and crop selectivity [1]. The methyl ester prodrug form facilitates foliar uptake studies, as supported by the compound's elevated LogP (3.8) and zero H-bond donor count relative to the free acid .

Synthetic Intermediate for Aniline-Derived Compound Libraries

The 3-nitro group serves as a latent amine via catalytic hydrogenation or chemical reduction, enabling conversion to methyl 3-amino-4-(4-chlorophenoxy)benzoate. This aniline intermediate provides a versatile handle for amide coupling, sulfonamide formation, and heterocycle synthesis, supporting medicinal chemistry programs targeting kinase inhibitors or antibacterial agents. Procurement of the regioisomerically pure nitro compound ensures that downstream library members maintain the correct 3,4-substitution geometry on the central benzoate ring [1].

Physicochemical Benchmarking in Agrochemical Property Optimization

The compound's well-defined computed properties—TPSA of 81.4 Ų, XLogP3 of 3.8, rotatable bond count of 4, and molecular weight of 307.68 g/mol—position it as a suitable benchmark compound for agrochemical property space exploration [1]. Its nitro group provides a UV-active chromophore with a high molar extinction coefficient, making it suitable as a model compound for developing analytical methods (HPLC/UV, LC-MS) for nitroaromatic herbicide residue detection. This analytical utility is enhanced by the compound's defined melting point range, facilitating purity verification in procurement workflows .

Regioisomer-Specific Reference Standard for Quantitative Analysis

Given the commercial availability of both the 3-nitro-4-(4-chlorophenoxy) (target) and 4-nitro-3-(4-chlorophenoxy) regioisomers, the target compound can serve as a certified reference standard for chromatographic method development (e.g., HPLC, GC-MS) aimed at resolving and quantifying regioisomeric impurities in agrochemical active pharmaceutical ingredient (API) batches. This application is critical for quality control laboratories supporting GLP-compliant pesticide residue studies [1].

Application
Selection Property
Validation Focus
PPO inhibitor SAR studies
3-Nitro-4-(4-chlorophenoxy) regioisomer-defined scaffold
PPO enzyme inhibition potency and selectivity
Aniline-derived library synthesis
Latent amine via 3-nitro reduction
Synthetic handle integrity and regiochemical purity
Agrochemical property benchmarking
Computed LogP, TPSA, MW benchmarks
Analytical method development (HPLC/UV, LC-MS)
Regioisomer reference standard
Certified purity for regioisomer resolution
Chromatographic quantification of regioisomeric impurities
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